3-Oxooctadecanoic acid

Vue d'ensemble

Description

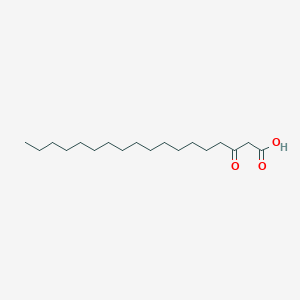

It is an intermediate product in the biosynthesis of fatty acids and is derived from stearic acid . This compound is characterized by the presence of a keto group at the third carbon atom of the octadecanoic acid chain, giving it unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Oxooctadecanoic acid can be synthesized through the oxidation of stearic acid. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the third carbon position .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the enzymatic conversion of malonic acid. This biocatalytic process is preferred due to its specificity and efficiency, resulting in high yields of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Oxooctadecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy fatty acids.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products:

Dicarboxylic Acids: Formed through oxidation.

Hydroxy Fatty Acids: Formed through reduction.

Derivatives: Various substituted products formed through nucleophilic substitution.

Applications De Recherche Scientifique

Biochemical Research Applications

3-Oxooctadecanoic acid serves as an important intermediate in fatty acid metabolism. It is utilized in various biochemical studies due to its role in lipid biosynthesis and metabolism. Key applications include:

- Lipid Metabolism Studies : Used as a standard in experiments investigating lipid homeostasis and energy production within cells. Its interactions with enzymes involved in fatty acid synthesis and degradation are crucial for understanding metabolic pathways.

- Cell Signaling Research : Investigated for its potential interactions with cellular receptors that regulate inflammation and metabolic processes.

Pharmaceutical Applications

The compound has garnered interest in pharmaceutical research due to its potential therapeutic effects:

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

- Chronic Kidney Disease (CKD) Research : Recent lipidomic analyses have shown that elevated levels of this compound correlate with kidney function markers, suggesting its potential as a biomarker for CKD progression .

Case Studies

- Chronic Kidney Disease : In a study involving patients with advanced CKD, significant increases in this compound levels were noted. This increase was associated with alterations in lipid metabolism and correlated with glomerular filtration rates (eGFR), highlighting its role as a potential biomarker for kidney function .

- Metabolomics Analysis : A metabolomics study revealed that this compound is involved in various metabolic pathways, including oxidative stress and inflammation. The findings indicate that manipulating levels of this fatty acid could influence disease outcomes related to metabolic disorders .

Mécanisme D'action

The mechanism of action of 3-oxooctadecanoic acid involves its role as an intermediate in fatty acid biosynthesis. It is converted from malonic acid via enzymatic processes and participates in various metabolic pathways. The keto group at the third carbon position allows it to interact with specific enzymes and molecular targets, influencing lipid metabolism and cellular functions .

Comparaison Avec Des Composés Similaires

Octadecanoic Acid: Lacks the keto group, making it less reactive in certain chemical reactions.

3-Hydroxyoctadecanoic Acid: Contains a hydroxyl group instead of a keto group, leading to different chemical properties and reactivity.

3-Oxopentadecanoic Acid: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: 3-Oxooctadecanoic acid is unique due to the presence of the keto group at the third carbon position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications .

Activité Biologique

3-Oxooctadecanoic acid, also known as 3-keto stearic acid or 3-oxostearate , is a long-chain fatty acid characterized by its unique keto group at the 3-position of the carbon chain. This compound plays a significant role in various biological processes and has been the subject of numerous studies due to its potential implications in health and disease.

- Chemical Formula : C₁₈H₃₄O₃

- Molecular Weight : 298.46 g/mol

- IUPAC Name : this compound

- CAS Number : 16694-29-4

- SMILES Notation : O=C(O)CC(=O)CCCCCCCCCCCCCCC

Biological Role and Mechanisms

This compound is involved in several key biological pathways:

- Fatty Acid Metabolism : It acts as an intermediate in fatty acid biosynthesis, being synthesized from stearic acid via the action of specific enzymes such as fatty acid synthase. This process is crucial for maintaining cellular energy balance and membrane integrity .

- Potential Biomarker in Disease : Research indicates that altered levels of this compound can serve as biomarkers for certain diseases. For example, a study highlighted its reduced levels in pancreatic adenocarcinoma patients, suggesting a potential role in cancer metabolism and progression .

- Impact on Lipid Profiles : In chronic kidney disease (CKD), significant increases in free fatty acids, including this compound, have been observed, indicating its involvement in lipid dysregulation associated with renal impairment .

Case Study 1: Pancreatic Adenocarcinoma

A study conducted on pancreatic adenocarcinoma patients revealed that levels of this compound were significantly lower compared to healthy controls. This finding suggests that the compound could be a potential biomarker for early detection or monitoring of this aggressive cancer type. The study utilized lipidomic analysis to assess metabolic changes associated with cancer progression .

Case Study 2: Chronic Kidney Disease

In patients with CKD, lipidomic profiling showed elevated levels of various fatty acids, including this compound. This elevation correlates with the disease's progression and could provide insights into metabolic alterations occurring in renal dysfunction .

Tables of Biological Activity

| Biological Activity | Effect/Outcome |

|---|---|

| Fatty Acid Biosynthesis | Intermediate in the synthesis pathway |

| Cancer Biomarker | Reduced levels in pancreatic adenocarcinoma |

| Lipid Dysregulation | Elevated levels in chronic kidney disease |

Propriétés

IUPAC Name |

3-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGGUZWHNVQJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.